

2-(Ethylthio)-9H-purin-6-amine chemical properties

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Compound of Interest

Compound Name: 2-(Ethylthio)-9H-purin-6-amine

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An In-depth Technical Guide to **2-(Ethylthio)-9H-purin-6-amine** (2-Ethylthioadenine)

Introduction

2-(Ethylthio)-9H-purin-6-amine, commonly known as 2-ethylthioadenine, is a synthetic derivative of the endogenous purine nucleobase, adenine. Its structure features a purine core, which is fundamental to nucleic acids and various cofactors, with a key modification: an ethylthio (-S-CH₂CH₃) group at the C2 position. This substitution significantly alters the molecule's electronic properties and steric profile compared to adenine, making it a valuable tool in chemical biology and a lead scaffold in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the ethylthio group imparts a moderate increase in lipophilicity compared to adenine. These properties are summarized below.

Property	Value	Source
IUPAC Name	2-ethylsulfanyl-7H-purin-6-amine	PubChem[1]
Synonyms	2-ethylthioadenine, 2-(Ethylthio)-9H-purin-6-amine	PubChem[1]
CAS Number	33436-90-7	PubChem[1]
Molecular Formula	C ₇ H ₉ N ₅ S	PubChem[1]
Molecular Weight	195.25 g/mol	PubChem[1]
XLogP3 (Lipophilicity)	0.7	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]

Synthesis and Purification

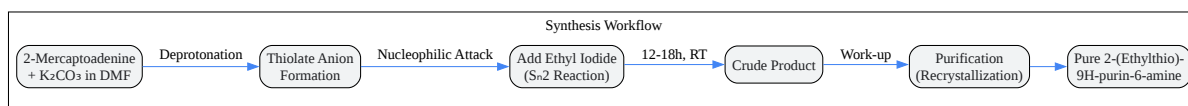
The most direct and common laboratory-scale synthesis of **2-(Ethylthio)-9H-purin-6-amine** involves the nucleophilic substitution of a suitable leaving group at the C2 position of an adenine precursor. A highly efficient method is the S-alkylation of 2-mercaptoadenine (also known as 2-thioadenine).

Causality of Experimental Choice: 2-Mercaptoadenine is an ideal starting material because the thiol group at the C2 position is a potent nucleophile. Using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the thiol, forming a thiolate anion. This anion is a significantly stronger nucleophile than the neutral thiol, readily attacking an electrophilic ethyl source like ethyl iodide via an SN2 reaction. Dimethylformamide (DMF) is chosen as the solvent for its high polarity, aprotic nature, and ability to dissolve both the purine salt and the alkylating agent, thus facilitating the reaction.

Experimental Protocol: Synthesis of 2-(Ethylthio)-9H-purin-6-amine

- Preparation: To a solution of 2-mercaptoadenine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

- Activation: Stir the suspension at room temperature for 30 minutes. The formation of the thiolate can be observed by a slight color change.
- Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).
- Work-up: Once the starting material is consumed, quench the reaction by slowly adding water. This will precipitate the crude product.
- Isolation: Filter the solid precipitate, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.
- Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography using a gradient of methanol in dichloromethane.



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Caption: Synthetic workflow for **2-(Ethylthio)-9H-purin-6-amine**.

Spectroscopic Characterization

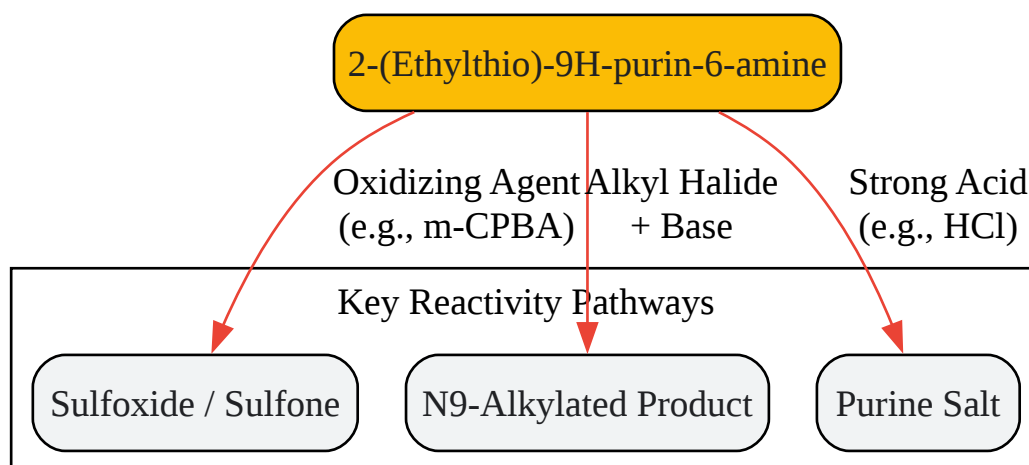
Structural elucidation and confirmation are achieved through standard spectroscopic techniques. The expected spectral data are derived from the compound's key functional groups.

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
^1H NMR	-NH ₂ protons	δ 7.0-7.5 ppm (broad singlet)	Protons on nitrogen, exchangeable, often broad.
Purine C8-H	δ 7.8-8.2 ppm (singlet)	Aromatic proton on the electron-deficient imidazole ring.	
-S-CH ₂ -CH ₃	δ 2.9-3.2 ppm (quartet)	Methylene protons adjacent to the electronegative sulfur atom.	
-S-CH ₂ -CH ₃	δ 1.3-1.5 ppm (triplet)	Methyl protons split by the adjacent methylene group.	
^{13}C NMR	Purine Carbons	δ 115-160 ppm	Aromatic carbons in a heterocyclic system. [2]
-S-CH ₂ -CH ₃	δ 25-30 ppm	Aliphatic carbon attached to sulfur.	
-S-CH ₂ -CH ₃	δ 13-16 ppm	Terminal methyl carbon.	
IR Spectroscopy	N-H Stretch	3100-3400 cm ⁻¹ (two bands)	Asymmetric and symmetric stretching of the primary amine. [3]
N-H Bend	1580-1650 cm ⁻¹	Bending vibration of the primary amine. [3]	
C-N Stretch	1250-1335 cm ⁻¹	Stretching of the C-N bonds within the aromatic purine system. [3]	

Stability and Reactivity

Understanding the stability and reactivity profile is critical for storage, handling, and experimental design.

- **Storage:** The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[4]
- **Stability:** It is generally stable under normal laboratory conditions. However, it is susceptible to degradation in the presence of strong oxidizing agents, strong acids, or strong alkalis.[5] High temperatures can lead to decomposition, producing hazardous products like oxides of carbon, nitrogen, and sulfur.[5]
- **Reactivity:** The purine ring system and the thioether group are the primary sites of reactivity.
 - **Thioether Oxidation:** The sulfur atom can be oxidized by agents like hydrogen peroxide (H_2O_2) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide and sulfone.
 - **N-Alkylation:** The nitrogen atoms of the purine ring, particularly N9, can undergo alkylation, a common reaction for purines.[6]
 - **Amine Reactivity:** The exocyclic amine at C6 can undergo reactions typical of primary aromatic amines, though its reactivity is modulated by the electron-withdrawing nature of the purine ring.[7][8]



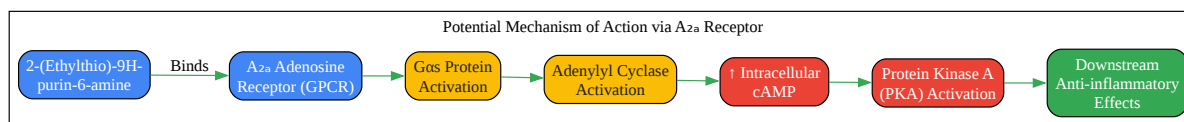
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Caption: Key reactivity pathways of **2-(Ethylthio)-9H-purin-6-amine**.

Biological Activity and Pharmacological Profile

Thio-substituted purine analogs are known to interact with a variety of biological targets, primarily due to their structural similarity to endogenous purines.

- **Purinergic Receptor Modulation:** 2-substituted thioadenosine derivatives are well-documented ligands for adenosine receptors (A₁, A_{2a}, A_{2e}, A₃).^{[9][10]} These G-protein coupled receptors are crucial in regulating physiological processes, including inflammation, neurotransmission, and cardiovascular function. **2-(Ethylthio)-9H-purin-6-amine** is expected to exhibit affinity for these receptors, potentially acting as an agonist or antagonist. The anti-inflammatory effects of adenosine A_{2a} receptor agonists are particularly well-studied.^[11]
- **Enzyme Inhibition:** Related compounds have shown inhibitory activity against key enzymes in purine metabolism. For instance, 2-ethyl-9H-purin-6-amine inhibits adenosine deaminase (ADA).^[12] Furthermore, the purine scaffold is a common feature in kinase inhibitors, where it mimics the adenine moiety of ATP to compete for the enzyme's binding site.^[12] The activity of 2-methylthio-ADP analogs on platelet P2Y receptors, which inhibits adenylyl cyclase and lowers cyclic AMP levels, provides a model for a potential mechanism of action.^[13]

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Caption: Potential signaling pathway via A_{2a} adenosine receptor agonism.

Experimental Protocol: Radioligand Binding Assay for A_{2a} Receptor Affinity

This protocol describes a method to determine the binding affinity (K_i) of **2-(Ethylthio)-9H-purin-6-amine** for the human A_{2a} adenosine receptor, adapted from methodologies used for similar ligands.^[9]

- **Membrane Preparation:** Use cell membranes from a stable cell line expressing the human A_{2a} receptor (e.g., HEK293-A_{2a}R).
- **Assay Buffer:** Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.
- **Ligand Preparation:** Prepare a stock solution of **2-(Ethylthio)-9H-purin-6-amine** in DMSO. Perform serial dilutions in the assay buffer to obtain a range of competitor concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
- **Radioligand:** Use a known high-affinity A_{2a} receptor radioligand, such as [³H]CGS 21680, at a concentration close to its K_e value.
- **Binding Reaction:** In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand, and varying concentrations of the test compound (or buffer for total binding). To determine non-specific binding, add a high concentration of a known non-radioactive A_{2a} agonist (e.g., 10 µM NECA) in separate wells.
- **Incubation:** Incubate the plate at 25°C for 90 minutes with gentle agitation.
- **Termination and Filtration:** Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression.

analysis (e.g., Prism software) to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the radioligand concentration and K_e is its dissociation constant.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.[\[14\]](#)[\[15\]](#)
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[\[14\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[14\]](#)
- First Aid:
 - Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[\[5\]](#)
 - Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.[\[5\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes.[\[14\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[5\]](#)[\[14\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[14\]](#)

Conclusion

2-(Ethylthio)-9H-purin-6-amine is a synthetically accessible adenine derivative with a rich chemical and pharmacological profile. Its properties, governed by the purine core and the C2-ethylthio substituent, make it a compelling candidate for probing purinergic signaling pathways and a valuable starting point for the development of novel therapeutics targeting adenosine receptors and other purine-binding proteins. This guide provides the foundational knowledge

for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

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